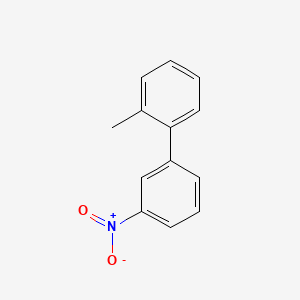
2-Methyl-3'-nitro-1,1'-biphenyl
Übersicht
Beschreibung
“2-Methyl-3’-nitro-1,1’-biphenyl” is a chemical compound with the linear formula C13H11NO2 . It has a molecular weight of 213.238 .
Synthesis Analysis
The synthesis of biphenyl derivatives like “2-Methyl-3’-nitro-1,1’-biphenyl” involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3’-nitro-1,1’-biphenyl” can be represented by the linear formula C13H11NO2 . The structure consists of two benzene rings linked at the [1,1’] position .
Chemical Reactions Analysis
Biphenyl compounds like “2-Methyl-3’-nitro-1,1’-biphenyl” undergo similar reactions to benzene, including electrophilic substitution reactions . Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Wissenschaftliche Forschungsanwendungen
Application in Electronic Materials
Scientific Field
Electronics and Material Science
Summary of Application
Biphenyl derivatives are significant in the production of electronic materials, such as fluorescent layers in organic light-emitting diodes (OLEDs). They contribute to the electronic properties necessary for efficient light emission.
Methods of Application
These compounds are incorporated into the OLED structure through vacuum deposition or solution processing techniques, forming part of the emissive layer.
Results
The incorporation of biphenyl derivatives leads to OLEDs with enhanced color purity and efficiency. Performance is often quantified by metrics like luminance efficiency and operational stability .
Application in Pharmaceutical Development
Scientific Field
Pharmaceutical Sciences
Summary of Application
Biphenyl derivatives are used to synthesize a wide range of drugs with various therapeutic activities, including anti-inflammatory, antihypertensive, and antitumor effects.
Methods of Application
The compound serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). It undergoes various chemical transformations to yield the final therapeutic agents.
Results
The drugs developed from these processes exhibit significant biological activity, with some entering clinical trials or being approved for medical use .
Application in Polymer Chemistry
Scientific Field
Polymer Chemistry
Summary of Application
2-Methyl-3’-nitro-1,1’-biphenyl is used in the synthesis of polymers that require specific properties, such as increased thermal stability or flame retardancy.
Methods of Application
The compound is polymerized or copolymerized with other monomers to form new polymeric materials, often using catalysts and controlled polymerization techniques.
Results
The resulting polymers demonstrate improved properties, such as higher decomposition temperatures and reduced flammability, which are quantified using thermal analysis methods .
Application in Agrochemicals
Scientific Field
Agricultural Chemistry
Summary of Application
Biphenyl derivatives are utilized in the development of agrochemical products, such as pesticides and herbicides, to protect crops and improve agricultural yield.
Methods of Application
These compounds are synthesized into active ingredients that target specific pests or weeds, and are then formulated into usable products.
Results
Field trials show that these agrochemicals effectively control target species, leading to increased crop protection and productivity .
Application in Dye Synthesis
Scientific Field
Dye Chemistry
Summary of Application
The nitro group of 2-Methyl-3’-nitro-1,1’-biphenyl can be utilized in the synthesis of azo dyes, which are widely used in textiles and inks.
Methods of Application
The compound undergoes diazotization followed by coupling with aromatic compounds to form the azo dyes.
Results
The synthesized dyes exhibit vibrant colors and good fastness properties, with their performance being assessed through various dyeing tests .
Application in Environmental Remediation
Scientific Field
Environmental Engineering
Summary of Application
Research into the environmental impact of biphenyl derivatives includes their potential use in remediation strategies to remove pollutants from contaminated sites.
Methods of Application
The compound’s derivatives may be used to break down or sequester harmful chemicals in the environment, utilizing chemical or biological methods.
Results
Pilot studies indicate a reduction in pollutant levels when these compounds are applied, with measurements showing decreased concentrations of contaminants .
Eigenschaften
IUPAC Name |
1-methyl-2-(3-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOWAYYOKMXTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403552 | |
| Record name | 2-Methyl-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3'-nitro-1,1'-biphenyl | |
CAS RN |
51264-60-9 | |
| Record name | 2-Methyl-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



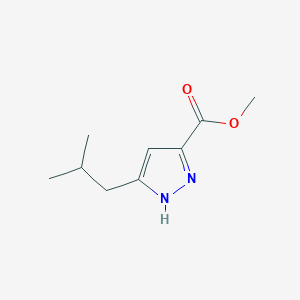
![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)
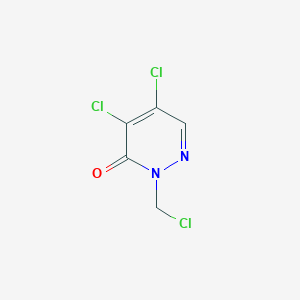

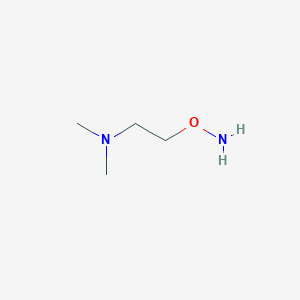
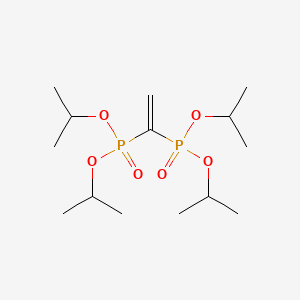

![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)

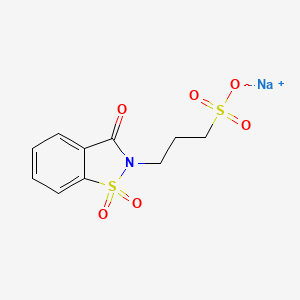
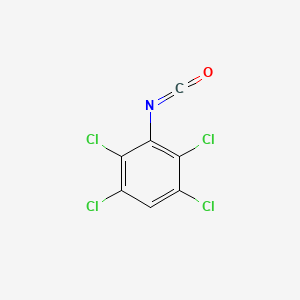

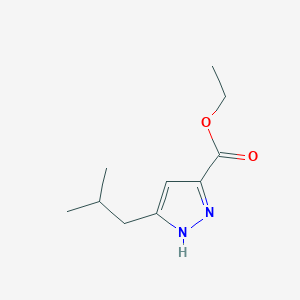
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)